2-Hydroxymestranol

Estrogen Receptor Binding Metabolite Potency Structure-Activity Relationship

Tracking CYP450-mediated mestranol metabolism demands the specific 2-hydroxylated metabolite-mestranol or ethinylestradiol cannot substitute due to fundamentally different receptor binding and protein conjugation profiles. 2-Hydroxymestranol (CAS 26011-40-5) resolves this as a defined analytical standard and in vitro probe: • Enables accurate LC-MS/MS quantification of the C-2 hydroxylation pathway, distinct from the primary demethylation route. • Irreversibly binds cytochrome P450 and glutathione S-transferase, supporting enzyme inactivation and covalent modification studies. • Supplied at ≥95% purity in 10-100 mg standard packs; bulk custom synthesis available on request.

Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
CAS No. 26011-40-5
Cat. No. B023515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymestranol
CAS26011-40-5
Synonyms(17α)-3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yne-2,17-diol; _x000B_17α-Ethynyl-2-hydroxyestradiol 3-Methyl Ether; 
Molecular FormulaC21H26O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)OC
InChIInChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-19(24-3)18(22)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21?/m0/s1
InChIKeySKJZENPUQVKMJH-PVHGPHFFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxymestranol: Key Metabolite and Research Probe


2-Hydroxymestranol (CAS 26011-40-5) is a synthetic, catechol-like estrogen metabolite formed primarily via cytochrome P450-mediated oxidation of mestranol in the liver [1]. It is a specific hydroxylated derivative within the 19-nor class of steroids, distinct from its parent compound, the prodrug mestranol, and the active therapeutic agent, ethinylestradiol [2]. Research has established it not as a direct therapeutic agent, but as a pivotal intermediate for probing metabolic pathways, understanding structure-activity relationships (SAR) in steroidal chemistry, and investigating the irreversible binding properties of estrogen metabolites to microsomal proteins .

Why 2-Hydroxymestranol Cannot Be Substituted


Generic substitution with its parent compound, mestranol, or the active therapeutic ethinylestradiol is impossible due to fundamentally different biological and chemical profiles. Mestranol is a prodrug requiring hepatic demethylation to ethinylestradiol for significant estrogenic activity [1]. In contrast, 2-Hydroxymestranol is a downstream metabolite with dramatically reduced estrogenic potency [2]. Using mestranol would not replicate the low-activity, catechol-like profile required for studying specific metabolic fates or irreversible protein binding. Furthermore, 2-Hydroxymestranol's distinct chemical property of irreversibly binding to microsomal proteins and enzymes like cytochrome P450 is a specific biochemical characteristic not shared by mestranol or ethinylestradiol, making it a unique tool for in vitro mechanistic studies [2].

Quantitative Evidence for Differentiating 2-Hydroxymestranol


Reduced Estrogen Receptor Binding Affinity

In vitro studies on 2-Hydroxymestranol have demonstrated a profoundly lower relative binding affinity (RBA) for nuclear estrogen receptors when compared to the endogenous hormone estradiol. This characteristic redefines its role from an active estrogen to a low-activity metabolic intermediate [1].

Estrogen Receptor Binding Metabolite Potency Structure-Activity Relationship

Distinct Metabolic Origin

Unlike the prodrug mestranol, which is converted to the active ethinylestradiol with approximately 70% efficiency [1], 2-Hydroxymestranol is an end-product of a specific metabolic side-chain (CYP1A1/CYP1A2-mediated hydroxylation) [2]. This pathway is distinct and yields a compound with different biological and chemical properties, including irreversible binding to microsomal proteins .

Drug Metabolism Pharmacokinetics Cytochrome P450

Structural Differentiation as Catechol Estrogen Analog

The defining structural feature of 2-Hydroxymestranol is the addition of a hydroxyl group at the C-2 position of the steroid nucleus, which is not present in mestranol or ethinylestradiol [1]. This hydroxylation creates a catechol-like structure, which is characteristic of a distinct class of estrogen metabolites known for their unique biological activities and susceptibility to rapid conjugation and clearance [2].

Chemical Structure Catechol Estrogens Hydroxylation

Optimal Applications for 2-Hydroxymestranol


Analytical Standard for Estrogen Metabolism

2-Hydroxymestranol is an essential analytical standard for the identification and quantification of specific hydroxylated metabolites in LC-MS/MS or GC-MS workflows. This application is critical for pharmacokinetic studies investigating the metabolic fate of mestranol, ethinylestradiol, or related estrogens, particularly the cytochrome P450-mediated C-2 hydroxylation pathway [1]. Its use ensures accurate tracking of this specific branch of estrogen metabolism, which is distinct from the primary activation pathway.

Probe for Irreversible Protein Binding

Due to its unique ability to irreversibly bind to microsomal proteins and enzymes such as cytochrome P450 and glutathione S-transferase [1], 2-Hydroxymestranol serves as a valuable in vitro tool. This characteristic makes it suitable for mechanistic studies investigating enzyme inactivation, covalent protein modification by drug metabolites, and the potential for drug-induced hepatotoxicity linked to reactive intermediates.

SAR Studies of Catechol Estrogens

As a specific 2-hydroxylated derivative with a well-defined, low-activity profile, 2-Hydroxymestranol is a critical reagent for SAR studies. Researchers use this compound to systematically assess the impact of C-2 hydroxylation on estrogen receptor binding affinity, metabolic stability, and conjugation kinetics compared to its parent compound (mestranol) and other derivatives like 4-hydroxymestranol .

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